molecular formula C13H12O5 B1609388 2H-1-Benzopyran-4-acetic acid, 7-hydroxy-2-oxo-, ethyl ester CAS No. 74083-58-2

2H-1-Benzopyran-4-acetic acid, 7-hydroxy-2-oxo-, ethyl ester

Cat. No. B1609388
CAS RN: 74083-58-2
M. Wt: 248.23 g/mol
InChI Key: ROOCNULMRLQKSC-UHFFFAOYSA-N
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Description

“2H-1-Benzopyran-4-acetic acid, 7-hydroxy-2-oxo-, ethyl ester” is a type of coumarin . Coumarins are a group of naturally occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .


Synthesis Analysis

The synthesis of coumarins has been a topic of interest for many organic and pharmaceutical chemists due to their highly valuable biological and pharmaceutical properties . The synthesis methods of coumarin systems have been carried out in both classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .

Scientific Research Applications

Synthesis and Structural Studies

  • Research has been conducted on the synthesis and structural analysis of chromane derivatives, including compounds related to "2H-1-Benzopyran-4-acetic acid, 7-hydroxy-2-oxo-, ethyl ester". These studies detail the synthesis processes, confirming structures via IR, NMR spectroscopy, mass spectrometry, and elemental analysis, highlighting the importance of these compounds in chemical research for their potential applications in various fields (Ciolkowski et al., 2009).

Photocleavage and Photochemistry

  • Investigations into the photocleavage studies of fluorescent amino acid conjugates bearing different types of linkages, including 3-oxo-3H-benzopyran derivatives, have been carried out. This research aims to understand the stability and reactivity of these compounds under different wavelengths of irradiation, which could be crucial for developing novel photoreactive probes or materials (Fonseca et al., 2007).

Antioxidant Properties

  • A novel pyrazole derivative, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, has been synthesized and analyzed for its antioxidant properties. The study describes an effective synthesis route and explores the compound's ability to scavenge free radicals, suggesting potential applications in designing antioxidant agents (Naveen et al., 2021).

Biological Activity

  • Research into the synthesis and biological activity of specific derivatives has shown that certain compounds exhibit promising biological activities, including fungicidal, antimicrobial, and antiarrhythmic effects. These findings indicate the potential of these compounds for further development into therapeutic agents, highlighting the versatility of "2H-1-Benzopyran-4-acetic acid, 7-hydroxy-2-oxo-, ethyl ester" derivatives in medicinal chemistry (Anisimova et al., 2011).

properties

IUPAC Name

ethyl 2-(7-hydroxy-2-oxochromen-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c1-2-17-12(15)5-8-6-13(16)18-11-7-9(14)3-4-10(8)11/h3-4,6-7,14H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOCNULMRLQKSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=O)OC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70417702
Record name NSC667235
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70417702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-1-Benzopyran-4-acetic acid, 7-hydroxy-2-oxo-, ethyl ester

CAS RN

74083-58-2
Record name NSC667235
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70417702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2H-1-Benzopyran-4-acetic acid, 7-hydroxy-2-oxo-, ethyl ester

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